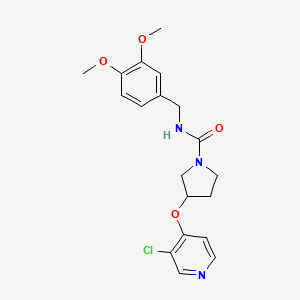
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)quinoline-8-sulfonamide” is a complex organic compound that contains a quinoline and a tetrahydroquinoline group. Quinolines are aromatic compounds with a fused pyridine and benzene ring, and tetrahydroquinolines are their saturated counterparts .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray diffraction . This technique allows for the determination of the atomic and molecular structure of a crystal, from which one can infer the types and lengths of chemical bonds, as well as the angles between them.Applications De Recherche Scientifique
Inhibitor for TRIM24 and BRPF1 Bromodomains
This compound has been used in the development of a potent and selective inhibitor known as IACS-9571 . This inhibitor has low nanomolar affinities for TRIM24 and BRPF1, proteins involved in the epigenetic regulation of gene expression and implicated in human cancer . The inhibitor has excellent cellular potency and favorable pharmacokinetic properties, making it a high-quality chemical probe for evaluating TRIM24 and BRPF1 bromodomain function .
Structural Studies
The compound has been used in structural studies, specifically in the crystal structure of TRIM24 PHD-bromodomain . This has provided valuable insights into the molecular structure and function of these proteins .
Drug Research and Development
4-Hydroxy-2-quinolones, a class of compounds to which this compound belongs, have interesting pharmaceutical and biological activities . They are valuable in drug research and development, with many publications dealing with their synthetic analogs and the synthesis of their heteroannelated derivatives .
Synthesis of Fused Ring Systems
Quinolin-2,4-dione derivatives, including this compound, have been used in the synthesis of fused ring systems . These systems have various biological and pharmaceutical applications .
Anti-Inflammatory Activity
Quinoline derivatives, including this compound, have been found to have strong anti-inflammatory activity . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Antimicrobial Activity
Some synthetic intermediates of this compound have exhibited good antimicrobial activities . This suggests potential applications in the treatment of microbial infections .
Mécanisme D'action
Target of Action
The primary target of N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)quinoline-8-sulfonamide is the PYR/PYL family of ABA receptors . These receptors are involved in the regulation of abscisic acid (ABA) signaling, a crucial pathway for plants to resist drought and other abiotic stresses .
Mode of Action
The compound acts as a potent activator of multiple members of the ABA receptor family . It binds directly to the PYR/PYL receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling . The crystal structure of the compound in complex with the PYL2 ABA receptor and the HAB1 PP2C revealed that it mediates a gate-latch-lock interacting network .
Biochemical Pathways
Upon activation of the ABA receptors, the compound triggers a gene network in Arabidopsis that is highly similar to that induced by ABA . This leads to the activation of downstream ABA signaling pathways, which play a crucial role in helping plants overcome abiotic stresses such as drought, cold, and soil salinity .
Result of Action
The activation of ABA receptors by the compound leads to several physiological effects in plants. Treatments with the compound have been shown to inhibit seed germination, prevent leaf water loss, and promote drought resistance . These effects are likely due to the activation of stress response pathways in the plant cells.
Action Environment
Environmental factors such as drought, cold, and soil salinity can influence the action, efficacy, and stability of the compound. These abiotic stresses trigger the ABA signaling pathways in plants, which the compound is known to activate . Therefore, the compound’s action might be more pronounced under these stress conditions.
Propriétés
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-22-16-9-8-15(12-14(16)7-10-18(22)23)21-26(24,25)17-6-2-4-13-5-3-11-20-19(13)17/h2-6,8-9,11-12,21H,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDZJHUIEYLWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-({2-[(2-{[2-(isopropylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2982660.png)
![2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2982661.png)
![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2982665.png)
![N-(1-cyano-1,3-dimethylbutyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2982666.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2982669.png)
![ethyl 2-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate](/img/structure/B2982670.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2982673.png)
![N-(2-methoxyethyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2982675.png)
![2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2982676.png)



![5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B2982683.png)